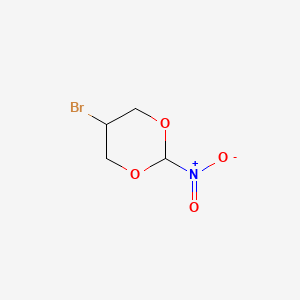
5-Bromo-2-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-1,3-dioxane typically involves the reaction of 2-bromo-2-nitropropane-1,3-diol with acetone in the presence of boron fluoride etherate. The reaction is carried out by rapidly adding boron fluoride etherate to a solution of 2-bromo-2-nitropropane-1,3-diol in acetone, followed by stirring for a short period .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitro-1,3-dioxane undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Bromo-2-nitro-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis processes.
Medicine: Its antimicrobial properties make it useful in developing treatments for infections caused by bacteria and fungi.
Mechanism of Action
The primary mechanism of action of 5-Bromo-2-nitro-1,3-dioxane involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity. This inhibition prevents microbial growth and proliferation. The compound’s mode of action is similar to that of bronopol, another antimicrobial agent .
Comparison with Similar Compounds
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and industrial applications.
Triclosan: A widely used antibacterial and antifungal agent.
Uniqueness: 5-Bromo-2-nitro-1,3-dioxane is unique due to its specific structure, which allows it to be effective in a wide pH range and against a broad spectrum of microorganisms. Its stability and effectiveness as a preservative in various formulations make it a valuable compound in both research and industry .
Properties
CAS No. |
144208-23-1 |
|---|---|
Molecular Formula |
C4H6BrNO4 |
Molecular Weight |
212.00 g/mol |
IUPAC Name |
5-bromo-2-nitro-1,3-dioxane |
InChI |
InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |
InChI Key |
HQUNRTKPVPUNTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



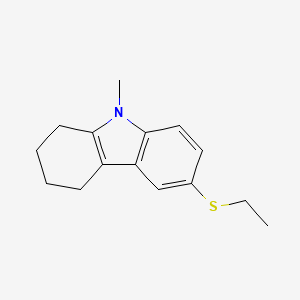
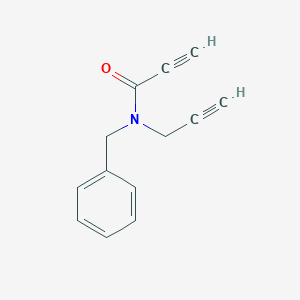
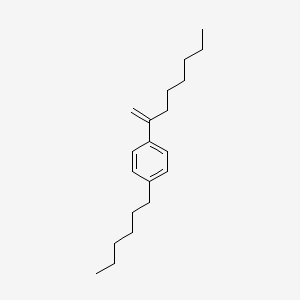
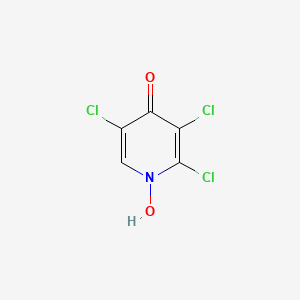
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)

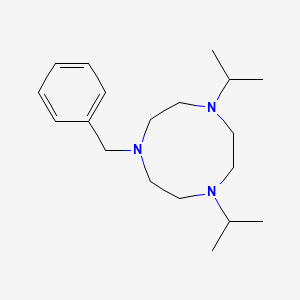
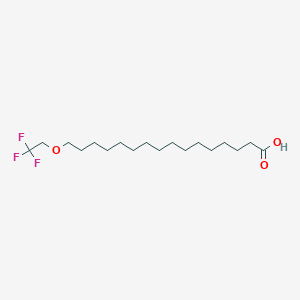
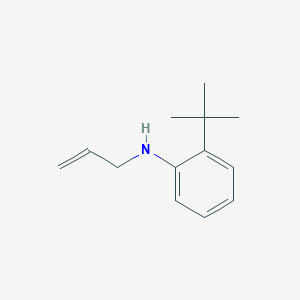

![4-Chloro-2-[(2-ethoxyphenyl)methyl]naphthalen-1-ol](/img/structure/B12562942.png)
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
